REACTION_CXSMILES
|
II.I[CH2:4]I.[CH2:6]=[C:7]1[CH2:16][CH2:15][C:10]2([O:14]CCO2)[CH2:9][CH2:8]1>C(OCC)C.[Cu].[Zn]>[CH2:14]1[C:10]2([CH2:9][CH2:8][C:7](=[O:6])[CH2:16][CH2:15]2)[CH2:4]1 |f:4.5|
|
Name
|
|
Quantity
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0.42 g
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Type
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reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
26.56 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C=C1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
26.56 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Zn]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred until the brown color
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 250 mL round-bottom flask equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 h
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Duration
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2 h
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
|
Details
|
the mixture was heated at roflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
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at reflux for overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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WASH
|
Details
|
the precipitate was rinsed with ethyl ether (100 mL)
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Type
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CUSTOM
|
Details
|
The combined ether solutions were placed in a 500 mL round-bottom flask and IN hydrochloric acid (200 mL)
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Type
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ADDITION
|
Details
|
was added
|
Type
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STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl ether (2×200 mL)
|
Type
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CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under educed pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC12CCC(CC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |